3,4,5-Trimethoxybenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a methylenehydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can facilitate binding to hydrophobic pockets, while the imine or hydroxylamine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
1,3,5-Trimethoxybenzene: Shares the trimethoxyphenyl group but lacks the imine or hydroxylamine moiety.
Uniqueness
(E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of both the trimethoxyphenyl group and the methylenehydroxylamine moiety
Properties
CAS No. |
65567-36-4 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6- |
InChI Key |
QVZGKUBQTJBLKI-WDZFZDKYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.